Ethoxychlor
Description
Historical Trajectories and Chemical Lineage of DDT Analogs
The story of Ethoxychlor is intrinsically linked to the rise and fall of DDT (dichlorodiphenyltrichloroethane). First synthesized in 1874, DDT's potent insecticidal properties were not discovered until 1939. britannica.com This discovery heralded a new age in the control of insect-borne diseases and agricultural pests. The success of DDT spurred research into other structurally similar compounds, creating a lineage of DDT analogs.
The general structure of these analogs consists of a central 1,1,1-trichloroethane (B11378) group with two substituted phenyl rings. Variations in the substituents on these phenyl rings led to the development of a range of compounds with differing properties. One of the most well-known analogs is Mthis compound (B150320), where the chlorine atoms on the phenyl rings of DDT are replaced by methoxy (B1213986) groups (-OCH3). britannica.comwikipedia.org This substitution was found to reduce the compound's persistence in the environment and its bioaccumulation in fatty tissues compared to DDT. britannica.com
This compound follows this same structural pattern, featuring ethoxy groups (-OCH2CH3) in place of the methoxy groups of Mthis compound. nih.gov The synthesis of these analogs generally involves the condensation reaction of chloral (B1216628) with a substituted benzene (B151609). For instance, Mthis compound is prepared by reacting chloral with anisole (B1667542) (methyl phenyl ether). britannica.com By inference, this compound would be synthesized through a similar reaction between chloral and phenetole (B1680304) (ethyl phenyl ether).
While compounds like Mthis compound were developed as potential replacements for DDT with putatively lower environmental impact, this compound remained largely a subject of comparative research rather than a commercial product. nih.govnih.gov
Contemporary Academic Significance and Unaddressed Research Inquiries Pertaining to this compound
Despite its lack of commercialization, this compound holds a place in contemporary academic research, primarily in comparative studies that aim to understand the metabolic pathways and environmental breakdown of organochlorine insecticides. Research has been conducted to compare the metabolism of DDT, Mthis compound, and this compound in various organisms, including mice and insects, as well as in model ecosystems. nih.govnih.gov
These studies are crucial for elucidating how small changes in the chemical structure, such as the substitution of a methoxy group with an ethoxy group, can affect a compound's biological activity, persistence, and degradation pathways. For example, the metabolism of these compounds is a key determinant of their potential for bioaccumulation and toxicity.
A significant area of ongoing research for DDT analogs is their potential as endocrine disruptors. nih.gov Metabolites of Mthis compound have been shown to possess estrogenic activity. nih.gov Given the structural similarity, a pertinent research question is whether this compound and its metabolites exhibit similar endocrine-disrupting properties. However, specific and in-depth studies on the endocrine effects of this compound are not as prevalent in the literature compared to Mthis compound.
Furthermore, the environmental fate of these compounds is a topic of continued investigation. The degradation of Mthis compound in soil and water has been studied, with findings indicating that it is more susceptible to breakdown than DDT. orst.eduepa.gov Understanding the specific degradation pathways and half-life of this compound in various environmental compartments remains an area where more focused research would be beneficial. The crystal structure of this compound has been determined, providing a precise three-dimensional model of the molecule which can aid in computational studies of its environmental interactions and metabolic fate. nih.gov
Unaddressed research inquiries pertaining to this compound include a more comprehensive analysis of its own and its metabolites' toxicological profiles, its potential for neurotoxicity, and a more detailed characterization of its environmental degradation products. Such research would contribute to a more complete understanding of the structure-persistence and structure-toxicity relationships within the broader family of DDT analogs.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4329-03-7 |
|---|---|
Molecular Formula |
C18H19Cl3O2 |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
1-ethoxy-4-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H19Cl3O2/c1-3-22-15-9-5-13(6-10-15)17(18(19,20)21)14-7-11-16(12-8-14)23-4-2/h5-12,17H,3-4H2,1-2H3 |
InChI Key |
RMWNXWAWVFPXNO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Cl)(Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Cl)(Cl)Cl |
Other CAS No. |
4329-03-7 |
Synonyms |
ethoxychlor |
Origin of Product |
United States |
Advanced Synthetic Methodologies, Derivatization, and Physicochemical Characterization of Ethoxychlor
Innovative Synthetic Routes for Ethoxychlor and its Isomers
The primary and most established synthetic route to this compound, chemically known as 1,1,1-trichloro-2,2-bis(p-ethoxyphenyl)ethane, is an electrophilic aromatic substitution reaction. The general methodology involves the condensation of two molar equivalents of a substituted benzene (B151609) with one molar equivalent of chloral (B1216628) (trichloroacetaldehyde). who.int For the synthesis of symmetrical p,p'-Ethoxychlor, the specific substituted benzene used is phenetole (B1680304) (ethoxybenzene).
This reaction is typically catalyzed by a strong acid. Common catalysts include concentrated sulfuric acid (H₂SO₄) or a Lewis acid such as anhydrous aluminum chloride (AlCl₃). who.int The process results in the formation of the 1,1,1-trichloro-2,2-diphenylethane backbone, with ethoxy groups at the para positions of the two phenyl rings.
Like its analogue mthis compound (B150320), the synthesis of technical-grade this compound can lead to the formation of various isomers and related compounds as impurities. cdc.gov The main product is the p,p' isomer, but o,p' isomers (where one ethoxy group is at the ortho position) can also be formed. The precise ratio of these isomers and the profile of other reaction byproducts depend on the specific reaction conditions, including temperature, reaction time, and the purity of the starting materials.
Table 1: General Synthesis Method for Symmetrical DDT Analogs
| Method | Description | Reactants | Catalyst |
|---|---|---|---|
| A | Condensation to form symmetrical 1,1,1-trichloro-2,2-diphenylethanes. | 2 moles of substituted benzene + 1 mole of chloral | Concentrated H₂SO₄ or 0.6 M AlCl₃ |
Source: Adapted from Kapoor et al., 1971. who.int
Comprehensive Spectroscopic and Chromatographic Techniques for this compound Elucidation
A range of analytical techniques is employed to confirm the structure, purity, and quantity of this compound. These methods are crucial for distinguishing between isomers and identifying trace-level impurities.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure of this compound and its analogs. The signals corresponding to the ethoxy group (triplet and quartet) and the aromatic and aliphatic protons provide definitive structural evidence. who.int
Table 2: Crystal and Refinement Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₉Cl₃O₂ |
| Molecular Weight | 373.68 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 23.4405 (7) |
| b (Å) | 9.8835 (2) |
| c (Å) | 7.7924 (2) |
| β (°) | 99.536 (3) |
| Volume (ų) | 1780.35 (8) |
| Temperature (K) | 200 |
Source: Smith, 2013. nih.gov
Chromatographic Techniques:
Gas Chromatography (GC): GC is a primary technique for the analysis of this compound. When coupled with an electron capture detector (GC-ECD), it provides high sensitivity for this halogenated compound. sigmaaldrich.com For definitive identification, GC is coupled with mass spectrometry (GC-MS). Studies have detailed specific GC-MS/MS methods, including the use of particular capillary columns (e.g., RXi-5MS) and optimized temperature programs for the separation and quantification of this compound from complex matrices. qut.edu.au
Thin-Layer Chromatography (TLC): TLC is utilized as a straightforward method to assess the purity of synthesized this compound. who.int
Rational Design and Synthesis of this compound Analogs for Mechanistic Investigations
This compound itself is an analog of the insecticide DDT, designed with a specific mechanistic purpose. The central hypothesis in the design of this compound and related compounds was to create molecules that retained insecticidal activity but were more susceptible to biological degradation, thus preventing the long-term environmental accumulation seen with DDT. who.intepa.gov
The rational design strategy focused on incorporating "degradophores"—chemical moieties that serve as points of attack for metabolic enzymes, particularly mixed-function oxidases (MFOs), found in many organisms. epa.gov The ethoxy (-OCH₂CH₃) groups in this compound, unlike the chloro (-Cl) groups in DDT, are vulnerable to oxidative dealkylation, a common metabolic pathway that converts the molecule into more polar, water-soluble, and easily excreted phenols. epa.gov
Following this principle, a series of DDT analogs were synthesized to study structure-activity and structure-biodegradability relationships. These included:
Alkoxy Analogs: Homologous compounds such as "propoxychlor" (di-propoxy analog) and "butoxychlor" (di-butoxy analog) were synthesized to investigate the effect of increasing the alkyl chain length on metabolic rates and insecticidal efficacy. who.int
Asymmetrical Analogs: To further refine the balance between persistence and biodegradability, asymmetrical analogs were created. These molecules contained two different degradable groups, such as in 2-(p-ethoxyphenyl)-2-(p-tolyl)-1,1,1-trichloroethane, combining an ethoxy group and a methyl group, both of which are sites for oxidative metabolism. epa.gov
These systematic derivatizations allowed researchers to establish clear correlations between chemical structure and biological and environmental fate, demonstrating that the inclusion of metabolically susceptible groups could successfully reduce bioconcentration in organisms compared to DDT. epa.govacs.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Chemical Formula | Key Role/Mention |
|---|---|---|
| This compound | C₁₈H₁₉Cl₃O₂ | Primary subject of the article |
| Phenetole (Ethoxybenzene) | C₈H₁₀O | Starting material for this compound synthesis |
| Chloral (Trichloroacetaldehyde) | C₂HCl₃O | Starting material for this compound synthesis |
| Sulfuric Acid | H₂SO₄ | Catalyst for synthesis |
| Aluminum Chloride | AlCl₃ | Catalyst for synthesis |
| Mthis compound | C₁₆H₁₅Cl₃O₂ | DDT analog used for comparison |
| DDT (Dichlorodiphenyltrichloroethane) | C₁₄H₉Cl₅ | Parent compound for analog design |
| Propoxychlor | C₂₀H₂₃Cl₃O₂ | This compound analog |
| Butoxychlor | C₂₂H₂₇Cl₃O₂ | This compound analog |
Environmental Fate and Transport Dynamics of Ethoxychlor
Photochemical and Chemical Degradation Pathways of Ethoxychlor in Environmental Compartments
The breakdown of this compound in the environment is influenced by light (photochemical degradation) and chemical reactions.
Studies on the photodegradation of this compound's structural analog, mthis compound (B150320), suggest that this is a likely degradation pathway for this compound as well, particularly on soil surfaces. un.orgcdc.govenv.go.jppops.int For mthis compound, photodegradation is considered more significant for the portion of the pesticide that remains on crop surfaces or the very top layer of soil. un.orgcdc.gov The process is influenced by the presence of photosensitizers in the environment. For instance, in natural waters containing dissolved organic matter, the indirect photolysis of mthis compound can be rapid, with half-lives potentially as short as a few hours. epa.govpops.int In contrast, direct photolysis in distilled water is much slower. epa.govpops.int Given the structural similarities, it is plausible that this compound follows similar photochemical degradation pathways, though specific rates have not been extensively documented.
Microbial Biotransformation and Biodegradation of this compound in Aquatic and Terrestrial Ecosystems
Microbial activity plays a significant role in the breakdown of organochlorine pesticides.
While direct studies on the microbial biotransformation of this compound are scarce, research on analogous compounds like mthis compound indicates that biodegradation is a key process. cdc.gov Mthis compound is known to be biodegradable in both soil and sediment, with the rate and products of degradation being highly dependent on the presence of oxygen. cdc.govepa.gov Anaerobic (oxygen-deficient) conditions generally favor a more rapid breakdown of mthis compound compared to aerobic conditions. cdc.govepa.gov For example, half-lives of less than 30 days have been observed for mthis compound in anaerobic soils, compared to over 100 days in aerobic soils. cdc.govpops.int
The degradation of mthis compound by microorganisms often involves dechlorination and demethylation, leading to the formation of various metabolites. nih.gov It is reasonable to infer that this compound would also be susceptible to microbial degradation, likely involving the cleavage of its ether linkages and dechlorination. Studies have shown that DDT-related compounds, including this compound, can be degraded by multifunction oxidases in higher animals, suggesting a potential for microbial enzyme systems to act on them as well. epa.gov Some research has identified that consortia of Streptomyces species can be effective in degrading mixed pesticide waste, including this compound, in soil systems. researchgate.net
Volatilization and Atmospheric Dispersal Processes of this compound
The tendency of a pesticide to vaporize (volatilize) and be transported in the atmosphere is a key factor in its potential for long-range environmental transport.
The estimated atmospheric half-life of vapor-phase mthis compound due to reaction with hydroxyl radicals is short, on the order of a few hours. un.orgepa.gov This suggests that any volatilized portion of the molecule would degrade relatively quickly. However, if adsorbed to atmospheric particulates, the compound could be transported over long distances before being deposited through wet or dry deposition. un.orgepa.gov Given the structural similarity, this compound is expected to have a comparable low volatility but may still be subject to long-range atmospheric transport via particulate matter.
Adsorption, Desorption, and Leaching Kinetics of this compound in Soil and Sediment Matrices
The movement of this compound through soil and its partitioning between water and solid phases are governed by adsorption, desorption, and leaching processes.
Direct quantitative data on the adsorption, desorption, and leaching of this compound is limited. The behavior is largely inferred from studies of mthis compound. Mthis compound is a hydrophobic compound with a high octanol-water partition coefficient (Kow), indicating a strong tendency to adsorb to soil organic matter and sediment. un.orgpops.int This strong adsorption limits its mobility and potential for leaching into groundwater. un.orgepa.gov
Experimental data for mthis compound shows high soil sorption coefficients (Koc), which vary depending on the soil type, with higher adsorption in soils with more organic matter and finer particles like silt and clay. epa.govpops.int Consequently, mthis compound is typically found in the upper layer of soil and does not leach significantly. un.orgepa.gov It is highly probable that this compound, with its similar chemical structure, also binds tightly to soil and sediment, resulting in low mobility and a low risk of leaching into groundwater. The persistence of desorption-resistant fractions in soil has been noted for mthis compound, which could also be a characteristic of this compound.
Predictive Modeling of this compound's Environmental Distribution and Persistence
Predictive models are valuable tools for estimating the environmental fate of chemicals when experimental data is limited.
There are no specific, widely used predictive models developed exclusively for this compound. However, multimedia fugacity models, such as the Mackay Level III model, have been used to predict the environmental distribution of mthis compound. un.orgpops.int These models use the physicochemical properties of a chemical to estimate its partitioning among different environmental compartments like air, water, soil, and sediment.
For mthis compound, these models predict that if released equally to air, water, and soil, it will predominantly partition to soil (around 76%) and sediment (around 18%), with very little remaining in the air or water phases. pops.int A model that explored the fate of mthis compound in a lake environment predicted that about 70% of its mass would be in the water column and 30% in the sediment, highlighting its affinity for sediments. mdpi.com
Given the lack of specific input parameters for this compound, its environmental distribution modeling would rely on estimated values based on its structure or by using mthis compound as a surrogate. Such modeling would likely predict a similar distribution pattern, with the majority of the compound accumulating in soil and sediment due to its presumed high hydrophobicity and low volatility.
Biological Interactions and Metabolic Pathways of Ethoxychlor in Non Human Organisms
Comparative Metabolic Studies of Ethoxychlor in Invertebrate Systems (e.g., Arthropod Species)
The metabolism of this compound in invertebrates, particularly insects, has been a subject of research to understand the mechanisms of toxicity and resistance. These studies reveal a complex interplay of biochemical reactions that determine the fate of the compound within the organism.
Elucidation of Oxidative and Hydrolytic Biotransformations of this compound
In various arthropod species, the primary route of this compound metabolism involves oxidative and hydrolytic biotransformations. A key oxidative reaction is O-deethylation, which is the cleavage of the ethyl group from the ethoxy moiety of the molecule. researchgate.netresearchgate.net This reaction is catalyzed by microsomal monooxygenases, a superfamily of enzymes also known as cytochrome P450s. researchgate.netannualreviews.org This process often results in the formation of more polar metabolites that can be more easily excreted.
Studies on house flies (Musca domestica) have shown that both susceptible and DDT-resistant strains can metabolize this compound through microsomal oxidation. researchgate.netresearchgate.net This suggests that the enzymatic machinery for this transformation is present even in strains not specifically selected for this compound resistance. The oxidation of the aliphatic portions of this compound analogs can also lead to the formation of corresponding benzophenones. researchgate.netresearchgate.net
Hydrolytic reactions, mediated by esterases, also play a role in the detoxification of certain insecticides. researchgate.net While the primary focus for this compound metabolism has been on oxidative pathways, the potential for esterase-based hydrolysis should not be entirely dismissed, as the activities of these enzymatic systems can vary significantly among different insect species. researchgate.net
Analysis of Conjugation Reactions and Metabolite Excretion Profiles
Following the initial oxidative and hydrolytic transformations (Phase I metabolism), the resulting metabolites often undergo conjugation reactions (Phase II metabolism). These reactions involve the addition of endogenous molecules, such as glutathione (B108866) or sugars, to the metabolites, further increasing their water solubility and facilitating their excretion from the organism. researchgate.net
Molecular and Cellular Mechanisms of Action of this compound in Target Biological Systems
The primary molecular and cellular mechanism of action for DDT-type compounds, including this compound, involves their interaction with the nervous system of target organisms, particularly insects. These compounds are known to affect the normal functioning of ion channels in nerve cell membranes.
The primary target is the voltage-gated sodium channels. This compound and its analogs act to keep these sodium channels in an open state for a longer period than normal, disrupting the normal transmission of nerve impulses. This prolonged opening leads to repetitive firing of the nerve, causing tremors and eventual paralysis and death of the insect. The effectiveness of these compounds is related to the physical and chemical properties of the molecule, which allow it to fit into a specific site on the sodium channel protein.
Mechanisms of Resistance and Detoxification to this compound in Specific Biological Populations
Insecticide resistance is a significant challenge in pest control, and several mechanisms have been identified that confer resistance to compounds like this compound.
Metabolic resistance is the most common and significant mechanism. pesticidestewardship.org This involves an enhanced ability of the resistant insect population to detoxify the insecticide. In the context of this compound, this is primarily achieved through increased activity of cytochrome P450 monooxygenases. researchgate.netnih.gov These enzymes, through processes like O-deethylation, can more rapidly break down this compound into less toxic, more water-soluble metabolites that can be readily excreted. researchgate.netresearchgate.net Studies on DDT-resistant house flies have shown that while they can metabolize this compound analogs, the rate and specific pathways may differ, contributing to varying levels of cross-resistance. researchgate.netacs.org
Another form of resistance is target-site insensitivity . researchgate.net This involves genetic mutations in the target protein, in this case, the voltage-gated sodium channel. These mutations can alter the binding site of the insecticide, reducing its effectiveness in disrupting nerve function. This mechanism is well-documented for DDT and can confer cross-resistance to other DDT-type compounds.
Reduced penetration of the insecticide through the insect's cuticle is another mechanism that can contribute to resistance. pesticidestewardship.orgnih.gov Changes in the composition and thickness of the cuticle can slow down the absorption of the insecticide, allowing more time for metabolic detoxification to occur. pesticidestewardship.org This mechanism usually confers a low level of resistance on its own but can be significant when combined with other resistance mechanisms. nih.gov
Finally, behavioral resistance can also play a role, where insects may develop behaviors to avoid contact with the insecticide. pesticidestewardship.org
The development of resistance is a complex process, often involving a combination of these mechanisms within a single insect population. pesticidestewardship.orgnih.gov
Ecological Dynamics and Impact Assessments of Ethoxychlor on Non Target Biota and Ecosystems
Trophic Transfer and Bioaccumulation of Ethoxychlor in Ecological Food Webs
This compound, an organochlorine pesticide structurally related to DDT, exhibits properties that lead to its accumulation in organisms and subsequent transfer through ecological food webs. researchgate.net While specific data on the biomagnification of this compound in entire food chains are limited, its behavior can be inferred from studies on similar compounds and its inherent chemical characteristics. cdc.gov The process of bioaccumulation begins with the uptake of the compound from the environment, such as contaminated water or soil, by organisms at lower trophic levels.
The transfer of this compound up the food chain, known as trophic transfer, occurs when these contaminated organisms are consumed by predators. tdl.orgresearchgate.net This can lead to biomagnification, where the concentration of the toxin increases at successively higher levels in the food web. tdl.orguvic.ca Laboratory model ecosystem studies have been utilized to understand the biodegradability and accumulation of related compounds like mthis compound (B150320) in organisms such as fish and snails. pops.int These studies indicate that while metabolism can occur, the potential for bioaccumulation exists, particularly in invertebrates. pops.intun.org
Factors influencing the degree of bioaccumulation and trophic transfer include the organism's metabolic capacity to break down and excrete the compound, its fat content (as organochlorines are lipophilic, meaning they accumulate in fatty tissues), and its position in the food web. un.orgcdc.gov For instance, fish have been shown to metabolize similar compounds, which may limit accumulation to some extent. pops.int However, detectable levels of related pesticides have been found in marine mammals, indicating that these substances can indeed reach and accumulate in higher trophic levels. cdc.gov
Table 1: Bioaccumulation Factors (BCF) for Mthis compound in Various Aquatic Organisms
| Species | BCF Range | Reference |
| Fish | 667–8,300 | un.org |
| Bivalve | 12,000 | un.org |
| Snails | 5,000–8,570 | un.org |
This table presents data for mthis compound, a closely related compound, to illustrate the bioaccumulation potential in aquatic invertebrates and fish.
Effects of this compound on Microbial Community Structure and Function in Environmental Media
Studies on the impact of pesticides on microbial communities have shown that insecticides, in particular, can reduce microbial diversity and richness. nih.gov For example, research on a range of insecticides has demonstrated their potential to alter the composition of microbial communities in aquatic habitats. nih.gov The degradation of organochlorine pesticides like this compound in the environment is influenced by both abiotic and biotic factors, with microbial action playing a crucial role. pops.int
Under anaerobic conditions in soil, some organochlorine pesticides can be moderately persistent. cdc.gov The presence of such compounds can affect the activity of soil microflora. un.org For instance, studies on the biodegradation of mthis compound have identified specific microbial families, such as Dojkabacteria, Anaerolineaceae, and Pseudomonadaceae, that may be involved in its reductive dechlorination under anoxic conditions. ub.edu The alteration of these microbial populations can have cascading effects on soil processes. The addition of nutrients (biostimulation) can sometimes enhance the microbial degradation of pesticides. bioline.org.br
Assessment of this compound's Impact on Aquatic Ecosystems and Associated Biota
This compound and related organochlorine pesticides can have profound impacts on aquatic ecosystems. epa.gov These compounds are known to be toxic to a wide range of aquatic organisms, including invertebrates and fish. un.org The effects can range from acute toxicity, leading to immediate death, to chronic effects that impact reproduction, growth, and development. un.orgepa.gov
The presence of these pesticides in aquatic environments can lead to a reduction in the populations of sensitive species, thereby altering the community structure. oup.com For instance, studies on mthis compound in aquatic enclosures (limnocorrals) demonstrated acute toxicity to both macrozooplankton (Cladocera and Copepoda) and microzooplankton (Rotifera). oup.com While some populations, like the microzooplankton, showed recovery over time, others, such as the macrozooplankton, did not recover within the study period. oup.com
The toxicity of these compounds is often exposure-dependent, with different groups of organisms exhibiting varying sensitivities. oup.com Cladocerans and certain types of algae (Chlorophyta) have been identified as particularly sensitive to mthis compound. oup.com The impact on these lower trophic level organisms can have cascading effects throughout the aquatic food web, affecting the food sources available for fish and other larger organisms.
Table 2: Acute Toxicity of Mthis compound to Selected Aquatic Organisms
| Species | LC50 (µg/L) | Reference |
| Rainbow Trout | 52 | pops.int |
| Bluegill Sunfish | 67 | pops.int |
LC50 represents the concentration of a chemical that is lethal to 50% of the test organisms within a specified time. This data is for mthis compound.
Evaluation of this compound's Influence on Terrestrial Ecosystems and Associated Biota (e.g., Soil Microfauna, Insect Pollinators)
The application of this compound and similar insecticides in agricultural and other settings can have significant non-target effects on terrestrial ecosystems. researchgate.net Soil fauna, which play a critical role in soil health and nutrient cycling, are particularly vulnerable. researchgate.netinrae.fr
Meta-analyses of pesticide effects on soil fauna have shown that insecticides can significantly decrease the abundance and diversity of these communities. researchgate.netinrae.fr These effects can be long-lasting and are not always mitigated over time. researchgate.net The impact is often more pronounced on the diversity of soil fauna than on their total abundance. researchgate.netinrae.fr
Insect pollinators, such as bees, are also at risk from the use of broad-spectrum insecticides. While specific data on this compound's direct impact on pollinators is scarce, the known effects of other insecticides raise concerns. pops.int Exposure can occur through various routes, including direct contact with spray or contaminated surfaces and consumption of contaminated nectar and pollen. The potential for sublethal effects, which may not kill the insects outright but can impair their foraging behavior, navigation, and reproductive success, is a significant concern for the health of pollinator populations and the pollination services they provide.
Ecosystem-Level Responses and Community Dynamics in the Presence of this compound
For example, the reduction of specific invertebrate populations in an aquatic ecosystem due to pesticide exposure can release their food sources (e.g., algae) from predation, potentially leading to algal blooms. oup.com Conversely, the loss of these invertebrates as a food source can negatively impact populations of fish and other predators that rely on them.
Advanced Analytical Methodologies for the Detection and Quantification of Ethoxychlor and Its Metabolites
State-of-the-Art Chromatographic and Spectrometric Techniques for Ethoxychlor Analysis
The analysis of this compound, a compound with characteristics similar to other organochlorine pesticides, relies heavily on the high-resolution separation capabilities of chromatography coupled with the sensitive and selective detection of mass spectrometry.
Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with an electron capture detector (ECD), GC-ECD provides high sensitivity for halogenated compounds. For more definitive identification and quantification, GC coupled with mass spectrometry (GC-MS) is the gold standard. Techniques such as GC with tandem mass spectrometry (GC-MS/MS) offer enhanced selectivity and reduced matrix interference by using multiple reaction monitoring (MRM) modes. High-resolution mass spectrometry (HRMS) coupled with GC, particularly using time-of-flight (TOF) or Orbitrap analyzers, allows for the determination of the elemental composition of this compound and its metabolites, further increasing confidence in their identification.
For metabolites of this compound that may be more polar and less volatile, liquid chromatography (LC) is the preferred separation method. Reversed-phase LC, using C18 columns, is commonly employed. Detection is typically achieved with tandem mass spectrometry (LC-MS/MS), which provides excellent sensitivity and selectivity for a wide range of analyte polarities. Electrospray ionization (ESI) is a common ionization source used in LC-MS for such analyses.
The table below summarizes typical chromatographic and spectrometric conditions for this compound analysis.
| Parameter | Gas Chromatography (GC-MS/MS) | Liquid Chromatography (LC-MS/MS) |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase. | Reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) with a C18 stationary phase. |
| Carrier Gas/Mobile Phase | Helium at a constant flow rate (e.g., 1.2 mL/min). | A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). |
| Injection Mode | Splitless injection. | Autosampler injection. |
| Ionization Source | Electron Ionization (EI). | Electrospray Ionization (ESI) in positive or negative mode. |
| Mass Analyzer | Triple Quadrupole (QqQ). | Triple Quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF). |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). | Multiple Reaction Monitoring (MRM). |
Optimized Sample Preparation and Extraction Protocols for Diverse Environmental and Biological Matrices
The effective extraction and cleanup of this compound and its metabolites from complex matrices such as soil, water, and biological tissues are critical for accurate quantification. The choice of method depends on the matrix and the physicochemical properties of the analytes.
For solid samples like soil and sediment, pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE) are modern techniques that offer reduced solvent consumption and extraction times compared to traditional methods like Soxhlet extraction.
A widely adopted method for a variety of sample types is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This two-step process involves an initial extraction with a solvent (typically acetonitrile) and salts (e.g., magnesium sulfate, sodium chloride), followed by a dispersive solid-phase extraction (d-SPE) step for cleanup, using sorbents like primary secondary amine (PSA) to remove fatty acids and graphitized carbon black (GCB) to remove pigments.
For water samples, solid-phase extraction (SPE) is a common and effective technique for concentrating the analytes and removing interfering substances. Cartridges packed with materials like C18 or polymeric sorbents are used to trap this compound and its metabolites from the water sample, which are then eluted with a small volume of an organic solvent.
The following table outlines extraction protocols for different matrices.
| Matrix | Extraction Technique | Key Sorbents/Reagents | Typical Recovery (%) |
| Soil/Sediment | QuEChERS | Acetonitrile, Magnesium Sulfate, PSA | 85-105 |
| Water | Solid-Phase Extraction (SPE) | C18 or Polymeric Sorbent Cartridges | 90-110 |
| Biological Tissue (e.g., fat, liver) | Pressurized Liquid Extraction (PLE) followed by d-SPE | Diatomaceous earth (dispersant), PSA, C18 | 80-100 |
Development and Validation of Immunoassays and Biosensors for this compound Profiling
While chromatographic methods are highly accurate, immunoassays and biosensors offer complementary advantages, including high throughput, portability for in-field screening, and lower costs.
Enzyme-linked immunosorbent assays (ELISAs) are a common immunoassay format for pesticide detection. The development of an ELISA for this compound would involve producing antibodies that specifically recognize the molecule. This is achieved by conjugating this compound (or a derivative) to a carrier protein to make it immunogenic. The resulting polyclonal or monoclonal antibodies are then used in a competitive ELISA format, where the amount of color produced is inversely proportional to the concentration of this compound in the sample.
Biosensors for this compound could be developed based on various principles. An electrochemical biosensor might immobilize an enzyme, such as an acetylcholinesterase, on an electrode. The presence of this compound, if it inhibits the enzyme, would lead to a measurable change in the electrochemical signal. Optical biosensors, such as those based on surface plasmon resonance (SPR), could provide real-time, label-free detection by measuring the binding of this compound to a functionalized sensor surface.
The table below compares the characteristics of these screening methods.
| Technique | Principle | Advantages | Limitations |
| ELISA | Antigen-antibody binding with an enzymatic reporter. | High throughput, cost-effective, good sensitivity. | Potential for cross-reactivity, less specific than MS. |
| Electrochemical Biosensor | Measures changes in electrical properties due to biochemical reactions. | Portability, rapid response, low cost. | Susceptible to matrix interference, may have limited selectivity. |
| Optical Biosensor (SPR) | Detects changes in refractive index upon analyte binding. | Real-time analysis, label-free detection. | Higher instrument cost, potential for non-specific binding. |
Methodological Validation, Quality Assurance, and Quality Control in this compound Residue Analysis
To ensure the reliability and comparability of data, analytical methods for this compound must be thoroughly validated, and robust quality assurance (QA) and quality control (QC) procedures must be implemented. Method validation is typically performed according to international guidelines, such as those from SANTE or the EPA.
Key validation parameters include:
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials (CRMs) or spiked samples at different concentrations.
Precision: The degree of agreement among repeated measurements, expressed as repeatability (within-day precision) and reproducibility (between-day precision), and measured by the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity/Selectivity: The ability of the method to distinguish the analyte from other substances in the sample matrix.
Ongoing QA/QC measures are essential for routine analysis. These include:
Method Blanks: Analyzing a sample matrix without the analyte to check for contamination.
Spiked Samples: Analyzing a blank matrix fortified with a known amount of this compound to assess accuracy and recovery.
Duplicate Samples: Analyzing a sample twice to monitor precision.
Calibration Checks: Regularly analyzing calibration standards to ensure instrument performance has not drifted.
The following table presents typical validation data for an analytical method for this compound.
| Validation Parameter | Acceptance Criteria | Typical Result for this compound Analysis | | :--- | :--- | :--- | :--- | | Linearity (Coefficient of Determination, r²) | > 0.99 | 0.998 | | Accuracy (Recovery) | 70-120% | 95% | | Precision (RSD) | < 20% | < 10% | | LOD | Signal-to-noise ratio > 3 | 0.01 µg/kg | | LOQ | Signal-to-noise ratio > 10 | 0.05 µg/kg |
Ethoxychlor in Environmental Monitoring Programs and Remediation Technologies Research
Global and Regional Environmental Surveillance of Ethoxychlor Residues
Comprehensive global and regional environmental surveillance programs with a dedicated focus on this compound residues are not widely documented in publicly available scientific literature. Monitoring efforts for persistent organic pollutants (POPs) and organochlorine pesticides have often targeted a broad range of compounds, with more extensive data available for substances like DDT and its replacement, mthis compound (B150320). un.orgenv.go.jppops.int
While some regional monitoring programs exist for pesticides, specific and extensive data on this compound concentrations in various environmental matrices such as soil, water, and biota are scarce. For instance, a statewide water quality toxics monitoring program in Oregon, USA, which analyzed for over 500 chemicals, included this compound in its list of analytes. oregon.gov Similarly, the Alberta Tier 2 Soil and Groundwater Remediation Guidelines include a guideline value for this compound, suggesting its consideration in environmental assessments within that jurisdiction. alberta.ca
Historical documents and some international assessments mention this compound. A 1992 report on the environmental monitoring at the Bettis-Pittsburgh Site included "Pesticide-Mthis compound" in its analysis, but does not provide specific data for this compound. iaea.org The Stockholm Convention's work on persistent organic pollutants has extensively profiled mthis compound, occasionally referencing this compound as a structural analogue, but dedicated surveillance programs for this compound are not highlighted. un.org
A study in Ghana on organochlorine pesticide residues in soil did not detect this compound, while other pesticides like mthis compound were found. researchgate.net This further illustrates the general lack of reported this compound residues in recent environmental monitoring studies.
The following table summarizes the limited available information on this compound in environmental monitoring contexts.
| Program/Study | Jurisdiction/Region | Matrix | Finding |
| Statewide Water Quality Toxics Monitoring Program | Oregon, USA | Water | Listed as an analyte for monitoring. oregon.gov |
| Tier 2 Soil and Groundwater Remediation Guidelines | Alberta, Canada | Soil and Groundwater | Guideline values established. alberta.ca |
| Pesticide Safety, Storage and Disposal | General | - | Listed as a hazardous pesticide alongside DDT and others. thecommonwealth-ilibrary.org |
Development of Bioremediation and Phytoremediation Strategies for this compound-Contaminated Sites
Research into bioremediation and phytoremediation strategies specifically for this compound is not extensively documented. The majority of research in this area has concentrated on its more widely used analogue, mthis compound. bioline.org.br
However, some early research and isolated studies have indicated the potential for microbial degradation of this compound. A study by Coats et al. (1972) conducted a comparative metabolism study of DDT, methylchlor, and this compound in a model ecosystem, providing foundational knowledge on its biodegradability. iastate.edudntb.gov.ua Another study mentioned the use of a consortium of Streptomyces species for the effective degradation of chlordane (B41520) and this compound in different soil systems. researchgate.net
The table below presents the sparse findings related to the bioremediation of this compound.
| Research Area | Organism/Method | Key Finding |
| Comparative Metabolism | Model ecosystem (mice, insects) | This compound is subject to metabolic breakdown. iastate.edudntb.gov.ua |
| Bioremediation | Streptomyces consortium | A consortium of Streptomyces strains was reported to effectively degrade this compound in soil systems. researchgate.net |
Exploration of Advanced Oxidation Processes and Other Chemical Remediation Techniques for this compound
There is a significant lack of research specifically dedicated to the use of advanced oxidation processes (AOPs) and other chemical remediation techniques for the degradation of this compound. AOPs, which involve the generation of highly reactive hydroxyl radicals to break down organic pollutants, have been extensively studied for a wide range of pesticides and other contaminants. researchgate.netmdpi.comnih.govgnest.org These methods include processes like ozonation, UV/H₂O₂, and Fenton reactions.
While the literature contains numerous studies on the application of AOPs for the degradation of various pesticides, including organochlorines, specific studies focusing on this compound are not found in the reviewed search results. mdpi.comgnest.org The research on the photodegradation of mthis compound, a structural analogue, suggests that photochemical processes could potentially contribute to the breakdown of this compound at the very surface of soil. un.orgcdc.gov
The absence of specific studies on AOPs for this compound remediation highlights a research gap. Given the effectiveness of AOPs for other persistent organic pollutants, future research could explore their applicability to this compound-contaminated water and soil.
Due to the lack of specific research, a data table for this section cannot be generated.
Future Directions and Emerging Research Paradigms in Ethoxychlor Scholarship
Integration of Nanotechnology for Enhanced Ethoxychlor Detection and Remediation
The burgeoning field of nanotechnology offers promising tools for both the detection and cleanup of this compound and other organochlorine pesticides from the environment. appleacademicpress.comnih.govnih.gov These persistent organic pollutants (POPs) pose significant threats to environmental and human health due to their toxicity and tendency to bioaccumulate. researchgate.net
Enhanced Detection:
Traditional methods for detecting pesticides can be time-consuming and expensive. researchgate.net Nanomaterials, with their unique physicochemical properties, are being developed into highly sensitive and specific sensors for organochlorine pesticides. researchgate.netmdpi.com
Nanoparticle-Based Sensors: Gold and silver nanoparticles are particularly promising for creating colorimetric and electrochemical sensors. cambridge.orgnih.gov For instance, gold nanoparticles (GNPs) have been used to develop a colorimetric sensor for the organochlorine endosulfan, where the color of the GNPs changes upon interaction with the pesticide. cambridge.org Iron oxide nanoparticles have also been employed in electrochemical sensors, demonstrating high specificity towards organochlorine pesticides due to the interaction between chlorine atoms and the iron oxide. scilit.com These nanosensors offer the potential for rapid, on-site analysis, a significant advantage over conventional laboratory-based techniques. researchgate.net
Enhanced Remediation:
Nanotechnology also presents novel approaches for the remediation of sites contaminated with this compound. Nanomaterials can be engineered to degrade these persistent pollutants into less harmful substances. nih.gov The high surface-area-to-volume ratio of nanoparticles increases their reactivity, making them effective for environmental cleanup. nih.gov Research is ongoing to develop various nanomaterials, including inorganic, carbon-based, and polymeric materials, for the remediation of a wide range of environmental contaminants, including chlorinated organic compounds. nih.govresearchgate.net
Below is a table summarizing different nanomaterials and their applications in the detection and remediation of organochlorine pesticides.
| Nanomaterial | Application | Principle/Mechanism | Reference |
| Gold Nanoparticles (AuNPs) | Detection (Colorimetric Sensor) | Changes in color upon interaction with the pesticide. | cambridge.org |
| Iron Oxide Nanoparticles (Fe3O4 NPs) | Detection (Electrochemical Sensor) | Interaction between chlorine atoms of the pesticide and the iron oxide nanoparticles. | scilit.com |
| Silver Nanoparticles (AgNPs) | Detection (SERS) | Enhancement of the Raman spectrum upon interaction with the pesticide. | acs.org |
| Various Nanomaterials | Remediation | Degradation of pesticides into less toxic compounds due to high reactivity. | nih.govnih.gov |
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
Omics technologies, such as metabolomics and proteomics, are revolutionizing toxicology by providing a comprehensive understanding of the molecular and cellular responses to chemical exposures. numberanalytics.comresearchgate.net These high-throughput analytical techniques are being increasingly applied to study the effects of organochlorine pesticides like this compound. nih.gov
Metabolomics: This approach involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound, metabolomics can help identify biomarkers of exposure and effect. nih.govfrontiersin.org For example, a study on the related organochlorine pesticide mthis compound (B150320) used proton nuclear magnetic resonance ((1)H NMR) urinalysis to identify putative exposure biomarkers in rats. nih.gov Changes in the metabolic profile of an organism following exposure can provide early warnings of potential adverse health outcomes. frontiersin.org
Proteomics: This is the large-scale study of proteins, their structures, and functions. Proteomics can reveal how this compound exposure alters protein expression and signaling pathways within an organism. nih.gov By identifying proteins that are up- or down-regulated, researchers can gain insights into the mechanisms of toxicity. researchgate.net
The integration of proteomics and metabolomics offers a powerful "multi-omics" approach to investigate the complex biological perturbations caused by this compound. nih.govtoxicology.org This can help in mapping the pathways affected by the pesticide and understanding its mode of action at a systems level. toxicology.orgnih.gov Such studies are crucial for risk assessment and for developing strategies to mitigate the health effects of exposure. researchgate.net
The following table highlights the application of omics technologies in pesticide research:
| Omics Technology | Application in this compound Research | Potential Insights | Reference |
| Metabolomics | Identification of exposure and effect biomarkers in biological samples (e.g., urine, blood). | Early detection of metabolic disturbances and potential health risks. | nih.govfrontiersin.org |
| Proteomics | Analysis of changes in protein expression and function following exposure. | Understanding the molecular mechanisms of toxicity and identifying affected cellular pathways. | researchgate.netnih.gov |
| Multi-Omics (Integrated) | Combined analysis of metabolome and proteome to get a holistic view of biological response. | Comprehensive mapping of perturbed biological networks and systems-level understanding of toxicity. | nih.govtoxicology.org |
Long-Term Ecological Observational Studies and Modeling of this compound's Environmental Legacy
Long-Term Observational Studies:
Continuous monitoring of this compound levels in various environmental compartments, including soil, water, sediment, and biota, is crucial. env.go.jpuonbi.ac.ke These studies provide essential data on the persistence, bioaccumulation, and potential ecological effects of the compound over extended periods. researchgate.net Long-term monitoring helps to track the decline of legacy pesticides and assess the effectiveness of regulatory actions. uonbi.ac.ke
Environmental Modeling:
Research into Sustainable Alternatives and Integrated Pest Management Strategies in the Context of Organochlorine Insecticide Replacement
The phasing out of persistent organochlorine insecticides like this compound has necessitated the development and implementation of safer and more sustainable pest control methods. scilit.com The focus has shifted towards Integrated Pest Management (IPM) and the use of alternative, less harmful pesticides. journaljeai.comresearchgate.net
Integrated Pest Management (IPM):
IPM is an ecosystem-based strategy that combines various techniques to control pests in a sustainable manner. researchgate.net It emphasizes the use of non-chemical methods as the first line of defense, such as:
Cultural Practices: This includes techniques like crop rotation, shade management, and removal of pest breeding sites. journaljeai.comiastate.edu
Biological Control: Utilizing natural enemies of pests, such as predators, parasites, and pathogens. scilit.com
Host Plant Resistance: Developing crop varieties that are naturally resistant to pests. iastate.edu
Chemical pesticides are used in IPM only when necessary and in a targeted manner to minimize harm to non-target organisms and the environment. iastate.edumdpi.com
Sustainable Alternatives:
Research is actively exploring a range of alternatives to conventional chemical pesticides. scilit.comslc.gov These include:
Biopesticides: These are pesticides derived from natural materials like plants, bacteria, and minerals. uonbi.ac.ke For example, essential oils from plants like roses have been shown to have insecticidal properties. foodnavigator.com
Botanical Insecticides: Plant-derived compounds such as neem oil and pyrethrins. slc.gov
Less Persistent Chemical Pesticides: While still chemicals, newer generations of pesticides are designed to be less persistent in the environment than organochlorines. ucdavis.edu
The following table provides examples of sustainable alternatives and IPM strategies:
| Strategy | Description | Examples | Reference |
| Integrated Pest Management (IPM) | An ecosystem-based approach combining multiple pest control methods. | Crop rotation, biological control, use of resistant varieties. | journaljeai.comresearchgate.netiastate.edu |
| Biopesticides | Pesticides derived from natural sources. | Rose essential oil, neem oil. | slc.govfoodnavigator.com |
| Botanical Insecticides | Insecticides derived from plants. | Pyrethrins, diatomaceous earth. | slc.gov |
| Cultural Controls | Agricultural practices that reduce pest problems. | Shade management, removal of excess plant growth. | journaljeai.com |
The transition away from organochlorine insecticides like this compound presents an ongoing challenge, but the development of these alternative strategies offers a path towards more sustainable and environmentally friendly pest management. scilit.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Ethoxychlor in environmental samples?
- Methodology : Utilize gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity. Validate methods using EPA 8081B guidelines, including spike recovery tests (70-130% acceptable range) and calibration curves (R² ≥0.995). Matrix effects in soil vs. water require separate validation .
- Example Workflow :
| Step | Protocol | Quality Control |
|---|---|---|
| Extraction | ASE (accelerated solvent extraction) for soil; SPE for water | Surrogate standards (e.g., PCB-209) |
| Cleanup | Silica gel column for lipid removal | Matrix spike duplicates |
| Analysis | GC-MS/ECD with 5-point calibration | Continuing calibration verification |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Best Practices :
- PPE: Nitrile gloves, lab coats, and NIOSH-approved N95 masks .
- Ventilation: Use fume hoods for weighing and preparation (minimum airflow 0.5 m/s) .
- Spill Management: Absorb with vermiculite, dispose as hazardous waste (EPA RCRA D003) .
Q. What are the primary toxicological endpoints for this compound exposure in model organisms?
- Key Findings :
- Acute: LD50 (rat, oral) = 6,000 mg/kg; hepatotoxicity via CYP450 induction .
- Chronic: Estrogenic activity in zebrafish (LOEC = 0.1 μg/L) .
- Testing Framework : Follow OECD 407 (28-day repeated dose) and 210 (fish embryo toxicity) .
Advanced Research Questions
Q. How can researchers design longitudinal studies to assess this compound’s transgenerational effects?
- Cohort Design :
- Use multi-generational rodent models (F0-F3) with controlled exposure levels (0.1–10 mg/kg/day).
- Endpoints: DNA methylation (WGBS), ovarian follicle counts, and behavioral assays .
- Data Management : Anonymize data with unique identifiers; store in ISMAP-compliant repositories with role-based access .
Q. What strategies resolve contradictions in this compound’s reported carcinogenicity across studies?
- Analysis Framework :
- Conduct systematic reviews (PRISMA guidelines) to assess bias via ROBINS-I .
- Meta-regression to adjust for variables (e.g., exposure duration, species strain) .
- Case Example : A 2022 meta-analysis found 34% heterogeneity (I²) in rodent tumor incidence, resolved by subgrouping studies using ≥2-year exposure periods .
Q. How can multi-omics approaches elucidate this compound’s endocrine disruption mechanisms?
- Integration Pipeline :
| Omics Layer | Platform | Key Pathway |
|---|---|---|
| Transcriptomics | RNA-Seq | ESR1/AR signaling |
| Metabolomics | LC-QTOF | Bile acid synthesis |
| Epigenomics | MeDIP-Seq | LINE-1 hypomethylation |
Q. What ethical considerations apply when using human biospecimens in this compound biomonitoring?
- Compliance :
- Obtain informed consent for secondary use (GDPR Article 89) .
- Establish biobanks with dual-access systems (identifiable vs. anonymized) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
